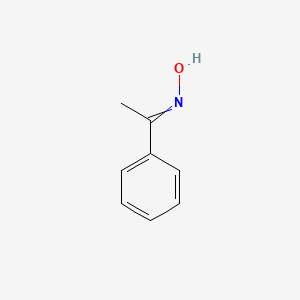

Acetophenone oxime

Description

Historical Perspectives in Oxime Synthesis and Reactivity

The study of oximes dates back to the late 19th century. The formation of these compounds was first intensively studied by German chemist Victor Meyer and his colleague Janny in 1882. nih.govnumberanalytics.com Shortly thereafter, the term "hydrazone" was introduced by Emil Fischer in 1888. nih.gov The name "oxime" itself, a portmanteau of "oxygen" and "imine," came into use in the early 1900s. testbook.com

Historically, the primary method for synthesizing oximes involves the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). testbook.com This reaction is typically catalyzed by an acid. numberanalytics.com The general mechanism involves a nucleophilic attack by the nitrogen atom of hydroxylamine on the carbonyl carbon, which is followed by the elimination of a water molecule to form the C=N double bond of the oxime. nih.govnumberanalytics.com

The reactivity of oximes has been a subject of extensive study, with the Beckmann rearrangement being one of the most notable reactions. Discovered by Ernst Otto Beckmann, this acid-catalyzed rearrangement converts an oxime into a substituted amide. wikipedia.org This reaction has significant industrial importance, particularly in the synthesis of caprolactam, the precursor to Nylon 6, from cyclohexanone (B45756) oxime. nbu.ac.inwikipedia.org

Isomeric Considerations of Acetophenone (B1666503) Oxime (E/Z isomerism)

A key feature of acetophenone oxime is its ability to exist as two geometric isomers, designated as (E) and (Z). This isomerism arises from the restricted rotation around the carbon-nitrogen double bond (C=N). The (E) isomer has the hydroxyl group (-OH) and the phenyl group on opposite sides of the double bond, while the (Z) isomer has them on the same side. nih.gov

In the synthesis of acetophenone oxime, a mixture of both (E) and (Z) isomers is typically formed, with the (E)-isomer being the predominant product. nih.govarpgweb.commisuratau.edu.ly Research has shown that the ratio of E/Z isomers is often around 8:1. arpgweb.commisuratau.edu.lyarpgweb.com The higher stability of the (E)-isomer is the primary reason for its prevalence. misuratau.edu.ly Theoretical calculations using methods like MM+ and semiempirical methods (AM1 and PM3) have confirmed that the (E)-isomer of acetophenone oxime has a lower minimized energy compared to the (Z)-isomer, making it the more stable conformation. misuratau.edu.lyasianpubs.org

The two isomers can be distinguished and quantified using spectroscopic techniques, particularly Proton Nuclear Magnetic Resonance (¹H NMR). arpgweb.commisuratau.edu.ly The chemical shifts of the protons, especially the methyl and aromatic protons, differ between the two isomers. For instance, in the major (E)-isomer, the methyl protons appear as a singlet at approximately 2.15 ppm, while in the minor (Z)-isomer, this signal is shifted to around 2.56 ppm when measured in DMSO-d6. arpgweb.com

| Isomer | Configuration | Relative Abundance | Key ¹H NMR Signal (CH₃, in DMSO-d6) |

| (E)-Acetophenone Oxime | Phenyl and -OH groups are trans | ~88% misuratau.edu.ly | ~2.15 ppm arpgweb.com |

| (Z)-Acetophenone Oxime | Phenyl and -OH groups are cis | ~12% misuratau.edu.ly | ~2.56 ppm arpgweb.com |

This table presents a summary of the isomeric properties of Acetophenone Oxime.

Scope and Significance of Acetophenone Oxime in Contemporary Organic Synthesis

Acetophenone oxime is a versatile building block in modern organic synthesis, primarily due to the reactivity of the oxime functional group. nbu.ac.innumberanalytics.com Its applications range from classic rearrangements to the synthesis of complex heterocyclic structures. nsf.govresearchgate.net

The Beckmann Rearrangement: A cornerstone application of acetophenone oxime is the Beckmann rearrangement, which transforms it into N-phenylacetamide (acetanilide). wikipedia.orgnih.gov This reaction is typically acid-catalyzed, using reagents like sulfuric acid, polyphosphoric acid, or trifluoroacetic acid. wikipedia.orgrsc.orgunive.it The reaction proceeds via the formation of a nitrilium ion intermediate after the phenyl group migrates. wikipedia.orgrsc.org The efficiency of this rearrangement has been shown to be high, with various catalytic systems being developed to achieve excellent yields under mild conditions. nih.govionike.com

The Neber Rearrangement: Another important transformation is the Neber rearrangement, which converts acetophenone oxime into an α-amino ketone. wikipedia.org This reaction typically involves converting the oxime to an O-sulfonate (e.g., a tosylate), followed by treatment with a base to form an intermediate azirine, which is then hydrolyzed. wikipedia.orgslideshare.net

Synthesis of Heterocycles: Acetophenone oxime and its derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.netacs.org

Thieno[3,2-d]thiazoles: It can be used in transition-metal-free reactions with arylacetic acids and elemental sulfur to produce fused thieno[3,2-d]thiazoles. nih.govrsc.org

Pyridines: The synthesis of 2,4,6-triarylpyridines has been achieved from acetophenone oximes under solvent-free conditions. nbu.ac.in

Isoquinolines: Rhodium-catalyzed reactions of ketoximes like acetophenone oxime with alkynes can yield isoquinolines through C-H bond activation. nbu.ac.in

Biaryl Derivatives: Palladium-catalyzed ortho-C-H arylation of acetophenone oxime ethers with aryl boronic esters provides an efficient route to biaryl compounds. researchgate.net

The ability of the oxime group to direct C-H functionalization and to undergo various cyclization reactions underscores the significance of acetophenone oxime as a flexible and valuable intermediate in the synthesis of complex organic molecules. nsf.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(1-phenylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7(9-10)8-5-3-2-4-6-8/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNRZXQVBKRYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-91-2 | |

| Record name | Acetophenonoxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-phenyl-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetophenone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Acetophenone Oxime and Its Derivatives

Catalytic Approaches to Oxime Formationnanochemres.orgnih.govgoogle.commdpi.comscirp.org

The formation of oximes, including acetophenone (B1666503) oxime, is a fundamental reaction in organic chemistry, typically involving the condensation of a carbonyl compound with hydroxylamine (B1172632). numberanalytics.com Catalysts play a crucial role in enhancing the rate and efficiency of this reaction. numberanalytics.com

Homogeneous Catalysis in Acetophenone Oxime Synthesis

Homogeneous catalysts, which exist in the same phase as the reactants, have been employed in the synthesis of acetophenone oxime and its derivatives. For instance, rhodium(III) complexes have been utilized to catalyze the annulation of acetophenone O-acetyl oximes with allenoates, producing isoquinolines in good to excellent yields. researchgate.netacs.org This process operates under redox-neutral conditions and demonstrates good functional group tolerance. researchgate.netacs.org The proposed mechanism involves C-H activation, allene (B1206475) insertion, and C-N coupling. acs.org Another example includes the use of a copper and secondary amine co-catalyzed system for the synthesis of pyridines from O-acetyl oximes and α,β-unsaturated aldehydes. orgsyn.org While effective, homogeneous catalysts can present challenges in separation and recycling. mdpi.com

Heterogeneous Catalysis in Acetophenone Oxime Synthesis

Heterogeneous catalysts offer advantages in terms of easy separation and reusability. mdpi.com A notable example is the use of a strontium-doped lanthanum cobaltite (B72492) perovskite as a recyclable heterogeneous catalyst for the synthesis of 2,4,6-triphenylpyridine (B1295210) from acetophenone oxime acetate. nih.gov This reaction proceeds via an oxidative cyclization. nih.gov In a comparison of various catalysts for this specific reaction, the La0.6Sr0.4CoO3 perovskite demonstrated superior performance over other catalysts like FeSO4 and copper salts. researchgate.net

Another significant development is the use of a SiO2@FeSO4 nanocomposite as a recoverable catalyst for the synthesis of oximes from carbonyl compounds under solvent-free conditions. This method allows for the synthesis of acetophenone oxime in high yield (90%) in a short reaction time (10 minutes) at 70-80 °C. The catalyst can be recovered and reused multiple times without a significant loss of activity.

| Catalyst | Substrate | Product | Yield (%) | Conditions | Reference |

| SiO2@FeSO4 | Acetophenone | Acetophenone Oxime | 90 | 70-80 °C, 10 min, solvent-free | |

| La0.6Sr0.4CoO3 | Acetophenone oxime acetate | 2,4,6-triphenylpyridine | High | 140 °C, 2h air, 6h argon | nih.gov |

| Rh(III) complex | Acetophenone O-acetyl oxime | Isoquinolines | Good to Excellent | Redox-neutral | researchgate.netacs.org |

| Copper/Secondary Amine | O-acetyl oximes | Pyridines | - | - | orgsyn.org |

Green Chemistry Principles in Acetophenone Oxime Synthesiswjpmr.com

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, have been increasingly applied to the synthesis of acetophenone oxime. numberanalytics.com This includes the use of safer solvents, energy-efficient methods, and waste prevention. innovareacademics.inkharagpurcollege.ac.in

Microwave-Assisted Synthesiswjpmr.comgrafiati.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. scirp.orgscirp.org The oximation of acetophenone has been shown to be significantly accelerated under microwave irradiation compared to conventional heating methods. scirp.orgscirp.org Studies have demonstrated that under microwave irradiation, the yield of acetophenone oxime is consistently higher. scirp.orgscirp.org For example, in a pyridine (B92270):1-octanol solvent system, microwave irradiation resulted in a higher yield of acetophenone oxime over time compared to conventional heating. scirp.org This acceleration is attributed to the efficient absorption of microwaves by the reactants. scirp.org Furthermore, microwave-assisted synthesis of chalcone (B49325) oximes from substituted chalcones has been reported to reduce reaction times from hours to minutes with increased product yields. ijsr.net

| Method | Starting Material | Product | Yield (%) | Time | Reference |

| Microwave Irradiation | Acetophenone | Acetophenone Oxime | Higher than conventional | Shorter than conventional | scirp.orgscirp.org |

| Conventional Heating | Acetophenone | Acetophenone Oxime | Lower than microwave | Longer than microwave | scirp.orgscirp.org |

| Microwave Irradiation | Dihydroxy chalcone | Dihydroxy chalcone oxime | - | 120-150 seconds | ijsr.net |

Solvent-Free Reaction Conditionsnanochemres.org

Eliminating organic solvents from chemical reactions is a key principle of green chemistry, as it reduces waste and potential environmental hazards. innovareacademics.in The synthesis of acetophenone oxime has been successfully achieved under solvent-free conditions. One method involves grinding a mixture of acetophenone, hydroxylamine hydrochloride, and a SiO2@FeSO4 nano-composite catalyst in a mortar, followed by heating. This solvent-free approach provides a high yield of acetophenone oxime in a short reaction time. Another solvent-free method for the reduction of acetophenone oxime to α-phenylethylamine has also been reported using a NaBH4/ZrCl4/Al2O3 system. scispace.com

Mechanistic Investigations of Acetophenone Oxime Formation Reactionsnanochemres.org

Understanding the mechanism of oxime formation is crucial for optimizing reaction conditions and developing new synthetic strategies. nih.gov The formation of acetophenone oxime from acetophenone and hydroxylamine is generally understood to proceed via a nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule. numberanalytics.com This reaction is typically catalyzed by an acid. numberanalytics.com

Detailed mechanistic studies have been conducted on related reactions involving acetophenone oxime derivatives. For instance, a joint experimental and theoretical investigation into the formation and cyclization of 2'-alkynylacetophenone oxime radical cations, generated through photoinduced electron transfer (PET), revealed the formation of isoindole N-oxides. acs.org The study suggests a mechanism involving a facile C–N bond formation in the radical cation, leading to a 5-exo intermediate, followed by back-electron transfer and an intramolecular proton transfer. acs.org

The Beckmann rearrangement, a reaction that converts oximes to amides, has also been mechanistically studied. masterorganicchemistry.com In the case of acetophenone oxime, the rearrangement can lead to either acetanilide (B955) or N-methyl benzamide. researchgate.net Solid-state NMR spectroscopy studies have shown that the oxime is N-protonated on the acid sites of a zeolite catalyst at room temperature, which is a key initial step in the rearrangement process. researchgate.net The mechanism of oxime formation itself involves a series of steps including nucleophilic addition and dehydration. masterorganicchemistry.com

Synthesis of Acetophenone Oxime Esters and Ethers

The hydroxyl group of acetophenone oxime offers a reactive site for the synthesis of a diverse range of derivatives, primarily through esterification and etherification reactions. These transformations are pivotal in modifying the chemical and physical properties of the parent oxime, leading to compounds with a wide array of applications, including as intermediates in organic synthesis and as biologically active molecules.

Esterification Reactions

The esterification of acetophenone oxime is a common strategy to produce O-acyl oxime derivatives. These reactions typically involve the treatment of acetophenone oxime with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), often in the presence of a base to neutralize the acidic byproduct.

One prominent method involves the reaction of various substituted acetophenone oximes with terephthaloyl chloride. arpgweb.comarpgweb.com This reaction is typically conducted in a 2:1 molar ratio of the oxime to the diacid chloride, under mild basic conditions at temperatures ranging from 0–5 °C to room temperature. arpgweb.comresearchgate.netresearchgate.netgrafiati.com The use of a base, such as triethylamine, in a solvent like chloroform (B151607) facilitates the reaction, yielding bridged terphthaloyl oxime esters in moderate yields. arpgweb.comarpgweb.com The successful formation of the ester is confirmed by spectroscopic methods, which show the disappearance of the oxime hydroxyl group signal and the appearance of characteristic ester carbonyl bands in the infrared spectrum. arpgweb.comarpgweb.com Yields for these reactions are reported to be moderate, with some unsymmetrical bridged esters synthesized in high yields ranging from 80% to 95%. researchgate.net

Another widely employed method is the acylation with acetic anhydride. (E)-acetophenone O-acetyl oxime can be synthesized by reacting acetophenone oxime with acetic anhydride in pyridine. orgsyn.org This reaction proceeds efficiently at room temperature. orgsyn.org A two-step, one-pot synthesis has also been described where acetophenone is first converted to the oxime using hydroxylamine hydrochloride, and then subsequently acetylated with acetic anhydride, achieving a high yield over the two steps. orgsyn.org

Furthermore, the reaction of acetophenone oxime with trifluoroacetic anhydride has been investigated. unive.it This reaction proceeds rapidly, and under certain conditions, the initially formed O-trifluoroacetyl acetophenone oxime can undergo a Beckmann rearrangement to yield acetanilide. unive.it At lower temperatures (298 K), the O-trifluoroacetyl oxime ester can be formed almost quantitatively. unive.it

Table 1: Synthesis of Acetophenone Oxime Esters

| Acetophenone Oxime Derivative | Acylating Agent | Base/Catalyst | Solvent | Reaction Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|---|

| Acetophenone oxime | Terephthaloyl chloride | Triethylamine | Chloroform | 0-5 °C to room temp. | Bis(acetophenone oxime) terephthalate | Moderate | arpgweb.comarpgweb.com |

| 4-Methylacetophenone oxime | Terephthaloyl chloride | Triethylamine | Chloroform | 0-5 °C to room temp. | Bis(4-methylacetophenone oxime) terephthalate | Moderate | arpgweb.comarpgweb.com |

| 4-Hydroxyacetophenone oxime | Terephthaloyl chloride | Triethylamine | Chloroform | 0-5 °C to room temp. | Bis(4-hydroxyacetophenone oxime) terephthalate | Moderate | arpgweb.comarpgweb.com |

| 4-Aminoacetophenone oxime | Terephthaloyl chloride | Triethylamine | Chloroform | 0-5 °C to room temp. | Bis(4-aminoacetophenone oxime) terephthalate | Moderate | arpgweb.comarpgweb.com |

| 4-Nitroacetophenone oxime | Terephthaloyl chloride | Triethylamine | Chloroform | 0-5 °C to room temp. | Bis(4-nitroacetophenone oxime) terephthalate | Moderate | arpgweb.comarpgweb.com |

| Acetophenone oxime | Acetic anhydride | Pyridine | Pyridine | Room temperature, 1 h | (E)-Acetophenone O-acetyl oxime | 66 | orgsyn.org |

| Acetophenone oxime | Acetic anhydride | N,N-Dimethylaminopyridine (cat.) | Pyridine | Room temperature, 1 h | Acetophenone O-acetyl oxime | Not specified | |

| Acetophenone oxime | Trifluoroacetic anhydride | - | CH2Cl2 | 298 K | O-trifluoroacetyl acetophenone oxime | ~100 | unive.it |

Etherification Reactions

Etherification of acetophenone oxime provides access to O-alkyl and O-aryl oxime ethers, which are valuable synthetic intermediates. These reactions typically involve the deprotonation of the oxime hydroxyl group with a base, followed by nucleophilic substitution with an alkylating or arylating agent.

A convenient one-pot synthesis of acetophenone oxime ethers involves the reaction of acetophenone, hydroxylamine hydrochloride, an alkyl halide, and an excess of potassium hydroxide (B78521) in aqueous dimethyl sulfoxide (B87167) (DMSO). This method is notable for its simplicity, high yields (often between 70-96%), and short reaction times (5 to 70 minutes). The reaction generates heat, reaching temperatures of 80-100°C. Primary alkyl bromides and iodides are effective alkylating agents in this system.

Phase-transfer catalysis (PTC) represents another effective strategy for the synthesis of acetophenone oxime ethers. This method allows the reaction to occur between reactants in different phases (e.g., an aqueous phase containing the base and an organic phase containing the oxime and alkylating agent). For instance, 2-hydroxy-5-nonylacetophenone oxime can be synthesized from the corresponding ketone using hydroxylamine hydrochloride and sodium carbonate in a toluene/water system with isooctanoic acid acting as a phase-transfer catalyst, achieving yields of up to 95%. google.com

The O-alkylation of oximes can also be achieved using various alkyl halides in the presence of a base. nih.govacs.org The choice of base and solvent system can influence the outcome, with strong bases like sodium hydride or sodium alkoxides being used in anhydrous conditions. acs.org Palladium-catalyzed C-H arylation of acetophenone oxime ethers with aryl pinacol (B44631) boronic esters has also been developed for the synthesis of biaryl derivatives.

Table 2: Synthesis of Acetophenone Oxime Ethers

| Acetophenone Oxime Derivative | Alkylating Agent | Base/Catalyst | Solvent System | Reaction Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|---|

| Acetophenone | Methyl iodide | KOH | aq. DMSO | Exothermic (80-100°C), 15-50 min | Acetophenone-O-methyloxime | 80-96 | |

| Acetophenone | Ethyl bromide | KOH | aq. DMSO | Exothermic (80-100°C), 30 min | Acetophenone-O-ethyloxime | 92 | |

| Acetophenone | Benzyl chloride | KOH | aq. DMSO | Exothermic (80-100°C), 15-50 min | Acetophenone-O-benzyloxime | 80-96 | |

| 2-Hydroxy-5-nonylacetophenone | Hydroxylamine HCl / Isooctanoic Acid (PTC) | Sodium Carbonate | Toluene / Water | 70°C, 4 h | 2-Hydroxy-5-nonylacetophenone oxime | 93-95 | google.com |

| 1-(2-Naphthyl)-2-(1,2,4-triazol-1-yl)ethanone oxime | Various alkyl halides | Not specified | Not specified | Not specified | O-Alkyl oxime ether derivatives | Not specified | nih.gov |

Chemical Transformations and Reactivity of Acetophenone Oxime

The Beckmann Rearrangement of Acetophenone (B1666503) Oxime

The Beckmann rearrangement is a fundamental acid-catalyzed reaction that converts an oxime into an N-substituted amide. researchgate.net For acetophenone oxime, this transformation yields acetanilide (B955). The classical mechanism involves the activation of the oxime's hydroxyl group by an acid, making it a suitable leaving group (e.g., water). masterorganicchemistry.com This is followed by the migration of the substituent positioned anti-periplanar to this leaving group from the carbon to the nitrogen atom. researchgate.netwikipedia.org This migration step results in the formation of a nitrilium ion intermediate, which is then attacked by a nucleophile, typically water, to form the amide after tautomerization. masterorganicchemistry.com

The stereochemistry of the acetophenone oxime is critical, as it exists as two geometric isomers: the (E)-isomer and the (Z)-isomer. The migrating group is the one anti to the hydroxyl group. wikipedia.org For acetophenone oxime, the phenyl group migrates in the (E)-isomer, while the methyl group migrates in the (Z)-isomer. However, the acidic conditions of the reaction can facilitate isomerization between the (E) and (Z) forms, potentially leading to a mixture of products. researchgate.net

Due to the often harsh conditions of the classical Beckmann rearrangement, which traditionally uses strong acids like concentrated sulfuric acid or phosphorus pentachloride, there has been considerable research into developing milder and more environmentally benign catalytic systems. nih.govjocpr.com

The catalysis of the Beckmann rearrangement aims to facilitate the conversion of the oxime's hydroxyl group into a good leaving group under milder conditions than traditional stoichiometric strong acids. nih.gov The general mechanism, regardless of the catalyst, proceeds through the formation of an activated oxime intermediate, which then undergoes the characteristic rearrangement to a nitrilium ion, followed by hydrolysis or reaction with another nucleophile to yield the final amide. masterorganicchemistry.com

Both Brønsted and Lewis acids are effective catalysts for the Beckmann rearrangement of acetophenone oxime.

Brønsted Acids: Strong Brønsted acids like sulfuric acid and perchloric acid have been extensively studied. In concentrated sulfuric acid (>70%), the reactive species is believed to be the oxime O-sulfonic acid. lookchem.comrsc.org The kinetics of the rearrangement in these strong acids indicate the formation of an N-arylnitrilium ion as an intermediate. lookchem.comrsc.org Trifluoroacetic acid (TFA) has emerged as a particularly interesting catalyst. unive.itunive.it It can act as an organocatalyst, forming a trifluoroacetyl oxime ester intermediate. unive.itunive.it This intermediate rearranges to a trifluoroacetyl acetamide, which can then transfer the trifluoroacetyl group to another oxime molecule, sustaining a catalytic cycle. unive.itunive.it Studies using zeolite H-beta, a solid Brønsted acid catalyst, have shown that at room temperature, the acetophenone oxime is N-protonated on the acid sites. researchgate.net Upon heating, this leads to the formation of both acetanilide and N-methyl benzamide. researchgate.net

Lewis Acids: A variety of Lewis acids have been employed to catalyze the Beckmann rearrangement. Reagents like aluminum chloride, boron trifluoride etherate, and cyanuric chloride (often with a zinc chloride co-catalyst) have proven effective. wikipedia.orgjocpr.com The mechanism with Lewis acids generally involves the coordination of the Lewis acid to the oxygen atom of the oxime's hydroxyl group. This coordination enhances the leaving group ability, facilitating the subsequent migration step. The reaction can be performed in various solvents, including acetonitrile, and in some cases, in ionic liquids, which can act as both the solvent and part of the catalytic system. researchgate.net For instance, the combination of Lewis acids like AlCl₃, TiCl₄, or SnCl₄ with ionic liquids has been shown to lead to high conversion and selectivity. researchgate.net

While less common than acid catalysis, some transition metal complexes have been reported to catalyze the Beckmann rearrangement. For example, reports have mentioned the use of ruthenium complexes, although this area is less explored for acetophenone oxime specifically compared to other substrates like cyclohexanone (B45756) oxime. nih.gov The mechanism in these cases can be more complex and may not follow the typical acid-catalyzed pathway.

The Beckmann rearrangement is known for its stereospecificity. The group that migrates is the one situated anti-periplanar to the leaving group on the oxime's nitrogen atom. researchgate.netwikipedia.org Therefore, the regioselectivity of the rearrangement of acetophenone oxime is directly controlled by the stereochemistry of the oxime.

(E)-acetophenone oxime: The phenyl group is anti to the hydroxyl group, so it migrates to form acetanilide.

(Z)-acetophenone oxime: The methyl group is anti to the hydroxyl group, leading to the migration of the methyl group and the formation of N-methylbenzamide.

Most synthetic methods for producing acetophenone oxime yield the thermodynamically more stable (E)-isomer. Consequently, acetanilide is the major product in most Beckmann rearrangements of acetophenone oxime. nih.gov However, conditions that allow for the isomerization of the oxime before or during the rearrangement can lead to the formation of a mixture of both possible amides. researchgate.net Recent developments in photocatalysis have provided methods to access the less stable (Z)-oximes. nih.gov By first photoisomerizing the (E)-oxime to the (Z)-isomer using visible light and a photosensitizer, and then inducing the rearrangement under mild conditions that prevent re-isomerization, it is possible to reverse the typical regioselectivity and obtain N-methylbenzamide as the major product. nih.gov

There are some intriguing exceptions to the anti-migration rule. For instance, studies on oximes with a neighboring halogen atom have shown that halogen atom participation can lead to syn-regioselectivity, although this is not a general feature of acetophenone oxime itself. nih.gov

Significant research has been dedicated to finding milder, more efficient, and environmentally friendly reagents and conditions for the Beckmann rearrangement, moving away from corrosive and hazardous strong acids.

A variety of phosphorus-based reagents have been developed. Phenyl dichlorophosphate (B8581778), for example, can induce the rearrangement of acetophenone oxime at room temperature in good yield. nih.gov Other phosphorus reagents like ethyl dichlorophosphate and diphenyl chlorophosphate have also been explored. nih.gov

The use of sulfonyl derivatives is another common strategy. Reagents like tosyl chloride can activate the oxime's hydroxyl group. wikipedia.org Mechanochemical methods, which involve grinding the reactants together in the absence of a solvent, have also been successfully applied. For instance, milling acetophenone oxime with p-tosyl imidazole (B134444) and oxalic acid can produce acetanilide in high yield. acs.org

Ionic liquids have been investigated as alternative reaction media, sometimes in a dual role as solvent and catalyst. researchgate.net For example, task-specific ionic liquids containing a sulfonyl chloride group have been used for the conversion of cyclohexanone oxime, and Lewis acidic ionic liquids have been used for acetophenone oxime. jocpr.comresearchgate.net

A modified Beckmann rearrangement using sulfone iminium fluoride (B91410) (SIF) reagents has been reported to rapidly generate imidoyl fluoride intermediates from acetophenone oxime. These intermediates can then be reacted with various nucleophiles, such as amines or alcohols, to produce amidines and imidates, respectively, in high yields under mild conditions. rsc.orgbrynmawr.edu

Interactive Table: Novel Reagents for Beckmann Rearrangement of Acetophenone Oxime

| Reagent/Catalyst | Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| Phenyl dichlorophosphate | Acetonitrile, Room Temp. | Acetanilide | 83-87 | nih.gov |

| Trifluoroacetic acid (TFA) | Neat or in CH₃CN | Acetanilide | Quantitative | unive.itunive.it |

| Cyanuric chloride / ZnCl₂ | Acetonitrile, Reflux | Acetanilide | High | wikipedia.orgnih.gov |

| p-Tosyl imidazole / Oxalic acid | Mechanochemical (milling) | Acetanilide | 91 | acs.org |

| Sulfone Iminium Fluoride (SIF) / DBU | Dichloromethane, Room Temp. | Imidoyl fluoride intermediate | 92 | rsc.org |

The Beckmann rearrangement can also be initiated by photochemical methods. Early examples often used high-energy UV light, which could lead to poor yields and side reactions due to the decomposition of reactants and products. nih.govd-nb.info

More recently, visible-light-promoted methods have been developed. nih.govd-nb.info One such strategy involves the photoredox-catalyzed generation of a Vilsmeier-Haack type reagent from a source like CBr₄ and a solvent like DMF. nih.govresearchgate.net This in-situ generated reagent then acts as the promoter for the thermal Beckmann rearrangement. A key challenge in this one-pot approach is the different optimal temperatures for the photochemical generation of the reagent and the subsequent thermal rearrangement. nih.govresearchgate.net To overcome this, two-step continuous flow reactor systems have been designed. In these systems, the electrophilic promoter is first generated in a flow photoreactor at a low temperature, and then this stream is mixed with the acetophenone oxime solution and passed through a second reactor at a higher temperature to effect the rearrangement. d-nb.inforesearchgate.net This separation of the photochemical and thermal steps allows for better control and generally leads to higher yields and fewer byproducts. d-nb.inforesearchgate.net

Another photochemical application, as mentioned in section 3.1.2, is not the rearrangement itself, but the E/Z isomerization of the oxime. nih.gov By using visible light and a suitable photosensitizer, the thermodynamically favored (E)-acetophenone oxime can be converted to the (Z)-isomer, which can then undergo a thermal Beckmann rearrangement to give the "anti-thermodynamic" product, N-methylbenzamide. nih.gov

Acid-Catalyzed Pathways (Brønsted and Lewis Acids)

Novel Reagents and Conditions for Beckmann Rearrangement

Reduction Reactions of Acetophenone Oxime

The reduction of acetophenone oxime is a key transformation that primarily yields amines. The selectivity of the reduction can be controlled by the choice of reducing agent and reaction conditions.

The reduction of acetophenone oxime can lead to the formation of primary and secondary amines. For instance, using sodium borohydride (B1222165) in the presence of copper(II) sulfate (B86663) results in a mixture of the corresponding primary amine and the secondary amine, with the ratio depending on steric hindrance at the reaction center. niscpr.res.in Specifically, the reduction of acetophenone oxime with this system yielded the primary amine and secondary amine in a 2:1 ratio with an 89% yield. niscpr.res.in Another method involves the use of sodium borohydride with nano copper and charcoal, which has been shown to be an efficient protocol for the reduction of oximes to their corresponding amines in high yields. shirazu.ac.irresearchgate.net This method is noted for its high efficiency and regioselectivity, particularly in the reduction of conjugated oximes to allylic amines. shirazu.ac.ir

Catalytic hydrogenation is another important method for the reduction of acetophenone oxime. Early work demonstrated that the catalytic action of reduced copper and hydrogen at 200°C on acetophenone oxime yielded amines, alongside benzoic acid and benzonitrile. kyoto-u.ac.jp More contemporary approaches have focused on enantioselective reductions. Chiral primary amines with high optical purity can be obtained from the reduction of acetophenone oxime O-alkyl ethers using various hydride reducing agents in the presence of an optically active amino alcohol–borane complex. oup.com The reduction of chiral acetophenone oxime ethers, synthesized from acetophenone oxime and chiral halides or tosylates, with reagents like lithium aluminium hydride (LiAlH4) or borane-tetrahydrofuran (B86392) complex (BH3·THF) also yields optically active primary amines. oup.com

The table below summarizes various methods for the selective reduction of acetophenone oxime to amines.

| Reducing Agent/Catalyst |

Cycloaddition Reactions Involving Acetophenone Oxime

Acetophenone oxime and its derivatives can participate in cycloaddition reactions, providing routes to various heterocyclic compounds. These reactions often involve the oxime functioning as a 1,3-dipole or a precursor to a nitrone, which then undergoes cycloaddition with a dipolarophile. tandfonline.comtandfonline.comwikipedia.org

For example, the reaction of acetophenone oximes with conventional dienophiles like acrylonitrile (B1666552) was expected to yield [4+2] cycloadducts but instead furnished aryl-substituted isoxazolidines through a 1,3-dipolar cycloaddition pathway. tandfonline.comtandfonline.com Similarly, o-alkenylmethoxy-acetophenone oximes can be transformed into nitrones, which then undergo intramolecular 1,3-dipolar cycloadditions to form novel cycloadducts. cdnsciencepub.comresearchgate.net Microwave-assisted conditions for these intramolecular cycloadditions have been shown to be cleaner, faster, and result in higher yields compared to thermal methods. cdnsciencepub.com

Transition metal catalysis can also facilitate cycloaddition reactions. Rhodium(III)-catalyzed annulation of acetophenone O-acetyl oximes with allenoates proceeds via a [4+2] cycloaddition to afford isoquinolines in good to excellent yields. acs.org A novel rhodium(III)-catalyzed [3+2]/[4+2] annulation cascade of acetophenone oxime ethers with 3-acetoxy-1,4-enynes has also been developed to construct complex azafluorenone frameworks. rsc.org This reaction proceeds with excellent selectivity through the activation of both a C–H bond and the C–N π-bond. rsc.org

The table below provides an overview of cycloaddition reactions involving acetophenone oxime.

| Reactant(s) |

Oxidation Reactions of Acetophenone Oximes

The oxidation of acetophenone oximes can lead to the corresponding ketone, acetophenone, or other products depending on the oxidant and reaction conditions. This transformation is often referred to as oxidative deprotection or oxidative hydrolysis. acs.orgasianpubs.org

Various oxidizing agents have been employed for this purpose. For instance, pyridinium (B92312) fluorochromate (PFC) in glacial acetic acid oxidizes acetophenone oxime and its para-substituted derivatives to the corresponding ketones. asianpubs.org The reaction is considered an oxidative hydrolysis, and its rate is influenced by the concentration of hydrogen ions. asianpubs.org Similarly, oxidation with bismuth(V) in a mixture of perchloric acid and hydrofluoric acid also yields the parent ketone, proceeding through an iminoxy radical intermediate. asianpubs.org Chromium(VI) in a mineral acid solution also converts acetophenone oxime to acetophenone. zenodo.org

Photosensitized oxidation provides an alternative, often milder, method for the conversion of oximes to their parent carbonyl compounds. acs.orgacs.org These reactions can proceed through different mechanisms, primarily involving either singlet oxygen or electron transfer. acs.orgnih.govphotobiology.info

In one mechanism, a photosensitizer, such as a platinum(II) terpyridyl acetylide complex, absorbs light and transfers energy to molecular oxygen to generate singlet oxygen (¹O₂). acs.orgacs.org The singlet oxygen then reacts with the oxime to yield the corresponding carbonyl compound. This method has been successfully applied to a range of aldoximes and ketoximes, including aromatic ketoximes like acetophenone oxime, with good to excellent yields. acs.orgacs.org

Alternatively, photosensitized oxidation can occur via a photoinduced electron transfer (PET) mechanism. nih.govcdnsciencepub.com In this process, a photosensitizer like chloranil (B122849) is excited to its triplet state and accepts an electron from the acetophenone oxime, forming an oxime radical cation and the chloranil radical anion. nih.govcdnsciencepub.comgrafiati.com The oxime radical cation can then undergo further reactions, such as proton transfer, to form an iminoxyl radical, which ultimately leads to the formation of acetophenone. nih.govcdnsciencepub.com Laser flash photolysis studies have provided evidence for the formation of these radical intermediates. cdnsciencepub.comgrafiati.comacs.org The efficiency of this electron transfer process is dependent on the oxidation potential of the oxime, with substituents on the aromatic ring influencing the reaction rates. nih.govcdnsciencepub.com

The table below details different oxidation methods for acetophenone oxime.

| Oxidant/Conditions |

Functionalization of C-H Bonds Directed by Acetophenone Oxime Derivatives

The oxime group and its derivatives have emerged as effective directing groups for the functionalization of otherwise unreactive C-H bonds. rsc.orgnih.govrsc.orgnih.gov This strategy allows for the selective introduction of new functional groups at the ortho-position of the aromatic ring or at the β-position of the alkyl chain.

Palladium-catalyzed reactions are prominent in this area. O-acetyl oximes can direct the palladium-catalyzed acetoxylation of sp³ C-H bonds. nih.gov More commonly, oxime ethers are used to direct the ortho-C-H arylation of the acetophenone ring. acs.orgresearchgate.netscripps.edu For example, an efficient palladium-catalyzed ortho-C-H arylation of acetophenone oxime ethers with aryl pinacol (B44631) boronic esters has been reported, leading to the synthesis of biaryl derivatives. acs.orgresearchgate.net

Rhodium catalysis has also been extensively used for C-H functionalization directed by oxime derivatives. Rhodium(III) catalysts can mediate the annulation of acetophenone O-acetyl oximes with allenoates to form isoquinolines through arene C-H activation. acs.org Similarly, the reaction of acetophenone oxime with various alkenes in the presence of a rhodium catalyst can yield substituted dihydroisoquinolines. researchgate.netthieme-connect.com These transformations typically involve the formation of a rhodacycle intermediate following the directed C-H activation step. acs.org

Furthermore, a metal-free approach has been developed for the synthesis of fused thieno[3,2-d]thiazoles. rsc.orgrsc.orgnih.gov This reaction involves the coupling of acetophenone ketoximes, arylacetic acids, and elemental sulfur, promoted by a simple base like lithium carbonate. rsc.orgrsc.orgnih.gov

The table below summarizes various C-H functionalization reactions directed by acetophenone oxime derivatives.

| Catalyst/Reagent |

Advanced Applications of Acetophenone Oxime in Organic Synthesis

Acetophenone (B1666503) Oxime as an Intermediate for Nitrogen-Containing Heterocycles.sci-hub.stresearchgate.net

The structural framework of acetophenone oxime makes it an ideal precursor for the construction of a variety of nitrogen-containing heterocyclic systems. The presence of the oxime functionality provides a reactive handle for cyclization reactions, enabling the synthesis of diverse and medicinally relevant scaffolds.

Synthesis of Isoquinolines and Dihydroisoquinolines.researchgate.netacs.orgwhiterose.ac.uk

Rhodium(III)-catalyzed C-H activation and annulation reactions of acetophenone oximes have been established as a powerful method for the synthesis of isoquinolines and their dihydro derivatives. researchgate.netacs.org In these reactions, the oxime group often acts as a directing group, facilitating the ortho-C-H activation of the phenyl ring.

One notable approach involves the reaction of acetophenone O-acetyl oximes with allenoates in the presence of a rhodium(III) catalyst. This [4+2] annulation proceeds under redox-neutral conditions, affording highly substituted isoquinolines in good to excellent yields with high regioselectivity. acs.orgacs.org The allenoates serve as a two-carbon (C2) synthon in this transformation. acs.org The proposed mechanism for this reaction involves arene C-H activation, followed by allene (B1206475) insertion and subsequent C-N bond formation. acs.orgacs.org

Similarly, the reaction of acetophenone oximes with various alkenes, catalyzed by a rhodium complex such as [Cp*RhCl2]2, provides access to substituted 3,4-dihydroisoquinolines. researchgate.netthieme-connect.de These reactions can be carried out under mild conditions and tolerate a range of functional groups on both the acetophenone oxime and the alkene partner. researchgate.netthieme-connect.deresearchgate.net For instance, styrene (B11656) and aliphatic terminal alkenes have been successfully employed to yield the corresponding dihydroisoquinolines in yields ranging from 50% to 99%. thieme-connect.de

Table 1: Rhodium-Catalyzed Synthesis of Isoquinoline (B145761) Derivatives from Acetophenone Oxime

| Acetophenone Oxime Derivative | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| Acetophenone O-acetyl oxime | Ethyl 2,3-butadienoate | [CpRhCl2]2, CsOAc | 1-Methyl-3-phenyl-4-(ethoxycarbonyl)isoquinoline | 92 | acs.org |

| Acetophenone O-acetyl oxime | Ethyl 2-butynoate | [CpRhCl2]2, CsOAc | 1,3-Dimethyl-4-(ethoxycarbonyl)isoquinoline | 85 | acs.org |

| Acetophenone oxime | Styrene | [CpRhCl2]2, K2CO3, HFIP | 1-Methyl-3-phenyl-3,4-dihydroisoquinoline | 82 | thieme-connect.de |

| Acetophenone oxime | Dec-1-ene | [CpRhCl2]2, K2CO3, HFIP | 1-Methyl-3-octyl-3,4-dihydroisoquinoline | 75 | thieme-connect.de |

Synthesis of Benzothienothiazoles.rsc.orgnih.govresearchgate.net

Acetophenone oximes have been utilized as key starting materials in the synthesis of benzothienothiazoles, a class of fused heterocyclic compounds with potential biological activities. rsc.org A common strategy involves the reaction of acetophenone oximes with a sulfur source, often elemental sulfur, and another coupling partner. rsc.orgresearchgate.net

For example, a method for the synthesis of 2-benzoyl benzothienothiazoles involves the coupling of acetophenone oxime acetates with α-C-H bonds of ketones and elemental sulfur. researchgate.net These reactions are typically carried out in the presence of a base like lithium carbonate (Li2CO3) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). researchgate.net This approach demonstrates good functional group tolerance, accommodating halogens, protected alcohols, and heterocyclic moieties. researchgate.net

Another route to this heterocyclic system is the coupling of acetophenone ketoximes with arylacetic acids and elemental sulfur, again using a base like Li2CO3. nih.gov This method allows for the synthesis of 2-aryl benzothienothiazoles with high yields and excellent regioselectivity. nih.govresearchgate.net

Table 2: Synthesis of Benzothienothiazoles from Acetophenone Oxime Derivatives

| Acetophenone Oxime Derivative | Coupling Partner | Sulfur Source | Base/Solvent | Product | Yield (%) | Reference |

| Acetophenone oxime acetate | Acetophenone | Elemental Sulfur | Li2CO3/DMSO | 2-Benzoyl-6-phenylbenzo colab.wslookchem.comthieno[3,2-d]thiazole | 78 | researchgate.net |

| 4-Chloroacetophenone oxime acetate | 4-Chloroacetophenone | Elemental Sulfur | Li2CO3/DMSO | 2-(4-Chlorobenzoyl)-6-(4-chlorophenyl)benzo colab.wslookchem.comthieno[3,2-d]thiazole | 75 | researchgate.net |

| Acetophenone oxime | Phenylacetic acid | Elemental Sulfur | Li2CO3/DMSO | 2-Phenylbenzo colab.wslookchem.comthieno[3,2-d]thiazole | 90 | nih.gov |

| 4-Fluoroacetophenone oxime | Phenylacetic acid | Elemental Sulfur | Li2CO3/DMSO | 6-Fluoro-2-phenylbenzo colab.wslookchem.comthieno[3,2-d]thiazole | 88 | nih.gov |

Formation of Pyrroles and Pyridines.sci-hub.stcolab.ws

Acetophenone oxime and its derivatives are valuable precursors for the synthesis of pyrroles and pyridines, two fundamental classes of nitrogen heterocycles. colab.wsijpsonline.com

The Trofimov reaction provides a direct route to NH- and N-vinylpyrroles from ketoximes, including acetophenone oxime, and acetylene (B1199291) in a superbasic system. colab.ws This reaction is advantageous due to the use of readily available starting materials. colab.ws

For pyridine (B92270) synthesis, several methods involving acetophenone oxime have been developed. One such method is the copper and secondary amine-catalyzed reaction of O-acetyl oximes with α,β-unsaturated aldehydes. orgsyn.org This approach offers an efficient and regioselective synthesis of substituted pyridines. orgsyn.org Another strategy involves the decarboxylative oxidative coupling of arylacetic acids with acetophenone oximes in the presence of singlet molecular oxygen to produce 2,4,6-triaryl pyridines. Furthermore, a three-component reaction of O-acyl oximes with hexafluoroacetylacetone, promoted by an NH4I/Na2S2O4 reductive system, provides access to 4,6-bis(trifluoromethyl)pyridines. orgsyn.org

Table 3: Synthesis of Pyrroles and Pyridines from Acetophenone Oxime

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

| Trofimov Reaction | Acetophenone oxime, Acetylene | Superbasic system | NH- and N-vinylpyrroles | colab.ws |

| Copper-Catalyzed Cyclization | Acetophenone O-acetyl oxime, α,β-Unsaturated aldehyde | Copper catalyst, Secondary amine | Substituted Pyridines | orgsyn.org |

| Decarboxylative Oxidative Coupling | Acetophenone oxime, Phenylacetic acid | Singlet molecular oxygen, KOH | 2,4,6-Triphenylpyridine (B1295210) | |

| Reductive Cyclization | Acetophenone O-acetyl oxime, Hexafluoroacetylacetone | NH4I, Na2S2O4 | 2-Phenyl-4,6-bis(trifluoromethyl)pyridine | orgsyn.org |

Routes to Phenanthridines and Other Fused Heterocycles.sci-hub.st

Phenanthridines, a class of fused nitrogen-containing aromatic compounds, can be synthesized using acetophenone oxime derivatives as starting materials. researcher.life Palladium-catalyzed domino C(sp2)-H activation/N-arylation of oxime esters with aryl acyl peroxides is a robust method for constructing functionalized phenanthridines with high regioselectivity. acs.org This protocol is compatible with oxime esters derived from both acetophenone and benzophenone. acs.org

Another approach involves a palladium-catalyzed reaction of substituted aromatic ketoximes with aryl iodides. rsc.org In this reaction, meta-substituted ketoximes undergo cyclization selectively at the less hindered aromatic C-H bond to yield the corresponding 6-methylphenanthridines. rsc.org A metal-free photoredox-catalyzed cyclization of O-(2,4-dinitrophenyl)oximes derived from acetophenone also provides an efficient route to 6-methylphenanthridines in excellent yields. mdpi.com

Generation of Nitriles and Related Derivatives.

The conversion of oximes to nitriles is a well-established transformation in organic synthesis, and acetophenone oxime can be a substrate for such reactions, typically through a Beckmann rearrangement or dehydration. masterorganicchemistry.comlidsen.com The Beckmann rearrangement of ketoximes, including acetophenone oxime, can lead to N-substituted amides, which can be further converted to nitriles. masterorganicchemistry.comnih.gov

The classic Beckmann rearrangement is often promoted by strong acids like sulfuric acid or phosphorus pentachloride. lookchem.comnih.gov More recently, milder and more efficient methods have been developed. For example, phenyl dichlorophosphate (B8581778) has been shown to induce the Beckmann rearrangement of acetophenone oxime to acetanilide (B955) at ambient temperature. nih.gov Trifluoroacetic acid has also been employed as an effective organocatalyst for this rearrangement, yielding N-phenylacetamide in nearly quantitative yields. unive.it

Under certain conditions, the Beckmann rearrangement of aldoximes directly yields nitriles. masterorganicchemistry.com While acetophenone is a ketone, related reactions or modifications can lead to nitrile formation. For instance, the dehydration of aldoximes is a direct route to nitriles. lidsen.com

Table 4: Beckmann Rearrangement of Acetophenone Oxime

| Catalyst/Reagent | Solvent | Product | Yield (%) | Reference |

| Phenyl dichlorophosphate | Acetonitrile | Acetanilide | 92 | nih.gov |

| Trifluoroacetic acid | Neat or Solvent | N-Phenylacetamide | ~100 | unive.it |

| 'Silferc' (FeCl3 on silica (B1680970) gel) | Toluene | Acetanilide | Moderate | tandfonline.com |

| Sulfuric acid (70-98%) | - | Acetanilide | - | lookchem.com |

Acetophenone Oxime in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. Acetophenone oxime has proven to be a valuable component in various MCRs for the synthesis of heterocyclic compounds. rsc.orgnih.gov

For example, a copper(II)-catalyzed three-component reaction of acetophenone oxime, an arylthiol, and trifluoroacetic anhydride (B1165640) leads to the formation of trisubstituted oxazoles. rsc.org This reaction proceeds via N-O bond cleavage, C-H functionalization, and intramolecular annulation. rsc.org

In another example, acetophenone is a key component in a four-component reaction with an aldehyde, malononitrile, and ammonium (B1175870) acetate, catalyzed by Cu@imineZCMNPs, to produce 2-amino-3-cyanopyridine (B104079) derivatives in good to high yields. rsc.org While this reaction starts with acetophenone, the in-situ formation of an oxime or a related intermediate that participates in the cyclization is a plausible mechanistic pathway in some MCRs. rsc.org

Table 5: Multicomponent Reactions Involving Acetophenone or its Derivatives

| Reaction Type | Components | Catalyst | Product | Reference |

| Oxazole Synthesis | Acetophenone oxime, 4-Methylbenzenethiol, Trifluoroacetic anhydride | Cu(OTf)2, NIS | Trisubstituted Oxazole | rsc.org |

| Pyridine Synthesis | Acetophenone, Benzaldehyde (B42025), Ammonium acetate | Triflimide (HNTf2) | 2,4,6-Triphenylpyridine | rsc.org |

| Pyridine Synthesis | Aldehyde, Malononitrile, Acetophenone, Ammonium acetate | Cu@imineZCMNPs | 2-Amino-3-cyanopyridine | rsc.org |

Spectroscopic and Analytical Research Methodologies Applied to Acetophenone Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of acetophenone (B1666503) oxime, providing critical data on its structural and dynamic properties. researchgate.net Both ¹H and ¹³C NMR are routinely employed to confirm the identity and purity of the compound. chemicalbook.comchemicalbook.com

NMR spectroscopy is particularly powerful in analyzing the conformational and isomeric properties of acetophenone oxime. Oximes can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond.

¹H NMR studies have shown that acetophenone oxime can exist as a mixture of (E) and (Z) isomers. arpgweb.commisuratau.edu.ly In one study, the ratio of the two isomers was determined to be approximately 8:1. misuratau.edu.ly The chemical shifts of the protons, especially the hydroxyl proton and the aromatic protons, differ between the two isomers, allowing for their differentiation and quantification. For the major isomer, the hydroxyl proton signal appears at 11.24 ppm, while for the minor isomer, it is observed at 11.23 ppm. arpgweb.com The aromatic protons also exhibit distinct patterns for each isomer. arpgweb.com Theoretical calculations using the mechanical mechanism method (MM2) have supported these findings, with the (E)-isomer being calculated as more stable than the (Z)-isomer. misuratau.edu.ly

Solid-state NMR spectroscopy, combined with theoretical calculations, has been used to investigate the Beckmann rearrangement of acetophenone oxime. rsc.org These studies revealed that the oxime becomes N-protonated on the acid sites of zeolite catalysts at room temperature. rsc.org

Table 1: ¹H NMR Chemical Shifts (ppm) for (E) and (Z) Isomers of Acetophenone Oxime in DMSO-d₆ arpgweb.commisuratau.edu.ly

| Proton | (E)-Isomer (Major) | (Z)-Isomer (Minor) |

|---|---|---|

| OH | 11.24 (s) | 11.23 (s) |

| Ar-CH | 7.65 (d, 2H) | 7.94 (d, 2H) |

| Ar-CH | 7.38-7.32 (m, 3H) | 7.52-7.49 (m, 3H) |

| CH₃ | 2.15 (s) | 2.56 (s) |

s = singlet, d = doublet, m = multiplet

Table 2: ¹³C NMR Chemical Shifts (ppm) for Acetophenone Oxime in CDCl₃ orgsyn.org

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=N | 156.2 |

| C (aromatic, quaternary) | 136.7 |

| CH (aromatic) | 129.4 |

| CH (aromatic) | 128.7 |

| CH (aromatic) | 126.2 |

Mass Spectrometric (MS) Characterization and Fragmentation Studies

Mass spectrometry (MS) is a vital tool for determining the molecular weight of acetophenone oxime and for studying its fragmentation pathways, which helps in its structural confirmation. arpgweb.commisuratau.edu.ly Electron ionization (EI) and fast atom bombardment (FAB) are among the ionization techniques that have been used to study acetophenone oxime and related compounds.

The mass spectrum of acetophenone oxime typically shows a prominent molecular ion peak (M⁺) at m/z 135, corresponding to its molecular weight. arpgweb.commisuratau.edu.ly The fragmentation pattern is consistent with the structure, with major fragments observed at m/z 118, 106, 94, and 77. arpgweb.com The base peak is often the fragment at m/z 77, corresponding to the phenyl cation. arpgweb.com High-resolution mass spectrometry (HRMS) provides exact mass measurements, further confirming the elemental composition of the molecule and its fragments.

Studies on related hydroxyoximes have shown that fragmentation can be influenced by the ionization method and the presence of other functional groups. core.ac.uk For instance, under FAB conditions, protonated molecules [(M+H)⁺] are observed, and their fragmentation can involve the loss of a hydroxyl radical. core.ac.uk

Table 3: Key Mass Spectrometric Fragments of Acetophenone Oxime arpgweb.com

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 135 | 75 | [C₈H₉NO]⁺ (Molecular Ion) |

| 118 | 22 | [M - OH]⁺ |

| 106 | 40 | [M - C₂H₅]⁺ or [C₇H₈N]⁺ |

| 94 | 42 | [C₆H₅N]⁺ |

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in acetophenone oxime. researchgate.netarpgweb.commisuratau.edu.ly The vibrational modes of the molecule, such as stretching and bending, are sensitive to its structure and bonding.

The IR spectrum of acetophenone oxime shows characteristic absorption bands that confirm its structure. A broad band in the region of 3130–3300 cm⁻¹ is attributed to the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. tandfonline.com The C=N stretching vibration of the imino group appears around 1680 cm⁻¹ and 1497-1513 cm⁻¹. arpgweb.commisuratau.edu.lyresearchgate.net The disappearance of the C=O stretching band of the parent acetophenone is a key indicator of oxime formation. arpgweb.com The N-O stretching vibration is typically observed around 921 cm⁻¹. researchgate.net

Theoretical calculations using methods like Density Functional Theory (DFT) have been employed to simulate the vibrational spectra of acetophenone oxime and related compounds. tandfonline.comuclv.cu These calculations help in the assignment of the observed experimental bands to specific vibrational modes.

Table 4: Characteristic IR Absorption Bands of Acetophenone Oxime arpgweb.commisuratau.edu.lytandfonline.comresearchgate.net

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3130-3300 | O-H stretch |

| 1680 | C=N stretch |

| 1497-1513 | C=N stretch |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for acetophenone oxime in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While the crystal structure of acetophenone oxime itself is a fundamental piece of data, many studies focus on its derivatives or complexes.

For example, the crystal structure of bis(acetophenone oxime) O,O′-methylene ether has been determined, showing that the oxime moieties adopt an (E) configuration. nih.gov Similarly, the structures of various metal complexes of acetophenone oxime have been elucidated, such as those with palladium. sci-hub.seunimelb.edu.au These studies reveal how acetophenone oxime coordinates to metal centers and how its conformation might be influenced by such interactions. In a palladium(II) complex, the acetophenone oxime ligand acts as a C,N-chelating agent, and the palladium atom exhibits a slightly distorted square-planar geometry. unimelb.edu.au

These crystallographic studies are crucial for understanding the supramolecular chemistry of acetophenone oxime, including hydrogen bonding patterns and crystal packing, which can influence its physical properties.

Advanced Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic techniques are indispensable for monitoring the progress of reactions involving acetophenone oxime and for assessing the purity of the final product.

Gas chromatography (GC) is frequently used for the analysis of acetophenone oxime, often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS). tcichemicals.comtcichemicals.comnih.gov GC methods can be used to determine the yield of acetophenone oxime in a reaction and to quantify its metabolites. For instance, a GC method was developed to monitor the metabolic reduction of acetophenone oxime to α-methylbenzylamine in liver homogenates. nih.gov

High-performance liquid chromatography (HPLC) is another powerful tool, particularly for non-volatile or thermally sensitive compounds. researchgate.net Reversed-phase HPLC is commonly used to monitor reaction conversions. researchgate.net For example, the progress of reactions involving oxime ligation can be monitored by analytical C18 RP-HPLC. rsc.org HPLC is also used for purity assessment of substituted acetophenone oximes. lgcstandards.com

Thin-layer chromatography (TLC) is a simple and rapid technique used for qualitative monitoring of the progress of the synthesis of acetophenone oxime. orgsyn.org

Computational and Theoretical Investigations of Acetophenone Oxime

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations have been pivotal in understanding the electronic landscape of acetophenone (B1666503) oxime. These studies, often employing methods like Density Functional Theory (DFT), provide a detailed picture of electron distribution, molecular orbitals, and bonding characteristics. nih.govresearchgate.net

One of the key aspects explored is the molecule's stability and charge delocalization, which are analyzed through Natural Bond Orbital (NBO) analysis. researchgate.nettandfonline.com For instance, in a study on 2-hydroxy-2-phenyl acetophenone oxime, NBO analysis revealed significant hyperconjugative interactions and charge delocalization that contribute to the molecule's stability. researchgate.net The interaction between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent bonds is a crucial factor in determining the electronic properties. researchgate.net

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also extensively studied. nih.govresearchgate.net The energies of these orbitals and the resulting HOMO-LUMO gap are fundamental in predicting the chemical reactivity, kinetic stability, and electronic transitions of the molecule. researchgate.nettandfonline.com A smaller HOMO-LUMO gap generally implies higher reactivity. tandfonline.com For acetophenone oxime derivatives, these calculations help in understanding how different substituents on the aromatic ring can modulate the electronic properties and, consequently, the reactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is another powerful tool used to visualize the electronic distribution and predict sites for electrophilic and nucleophilic attack. researchgate.nettandfonline.com The MEP map of acetophenone oxime typically shows negative potential regions (red) around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack, while positive potential areas (blue) are located around the hydrogen atoms. tandfonline.com

Density Functional Theory (DFT) Studies of Reactivity and Mechanisms

Density Functional Theory (DFT) has been widely applied to investigate the reactivity of acetophenone oxime and the mechanisms of its various reactions. researchgate.netresearchgate.net DFT calculations, often using functionals like B3LYP, provide valuable information on reaction pathways, transition states, and activation energies. nih.govresearchgate.net

For instance, DFT studies have been instrumental in elucidating the mechanism of the Beckmann rearrangement of acetophenone oxime. oup.com These calculations can model the protonation steps, the migration of the phenyl group, and the formation of the resulting acetanilide (B955), providing a detailed energy profile of the reaction. oup.com Similarly, the mechanisms of other reactions, such as the formation of oximes from acetophenone and hydroxylamine (B1172632), have been characterized using DFT, revealing the roles of catalysts and intermediates. researchgate.net

Global reactivity descriptors derived from DFT, such as chemical hardness, softness, electronegativity, and the electrophilicity index, offer a quantitative measure of the molecule's reactivity. researchgate.netmdpi.com These descriptors are calculated from the HOMO and LUMO energies and provide insights into the stability and reactivity of acetophenone oxime and its derivatives. researchgate.net For example, a higher electrophilicity index suggests a greater capacity of the molecule to accept electrons. researchgate.net

Furthermore, DFT has been used to study the formation of metal complexes with acetophenone oxime derivatives, predicting their structures and explaining the observed shifts in spectroscopic data upon complexation. researchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of acetophenone oxime, particularly its interactions with other molecules, such as solvents or biological macromolecules. dovepress.com These simulations model the atomic motions over time, providing insights into the formation and stability of intermolecular interactions like hydrogen bonds. researchgate.netdovepress.com

For example, MD simulations can be used to study the behavior of acetophenone oxime in different solvent environments, revealing how solvent molecules arrange around the solute and affect its conformation and reactivity. dovepress.com In the context of drug design, MD simulations can be employed to investigate the binding of acetophenone oxime derivatives to target proteins, helping to understand the molecular basis of their biological activity. researchgate.net

Hirshfeld surface analysis, often used in conjunction with crystallographic data, is another computational tool that helps in visualizing and quantifying intermolecular interactions in the crystalline state. researchgate.netresearchgate.net This analysis provides a fingerprint plot that highlights the different types of intermolecular contacts and their relative contributions to the crystal packing. researchgate.net

Prediction of Spectroscopic Properties and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be compared with experimental data to validate both the computational model and the experimental assignments. nih.govresearchgate.netelixirpublishers.com

Vibrational Spectroscopy: DFT calculations are widely used to compute the vibrational frequencies of acetophenone oxime. researchgate.nettandfonline.com The calculated frequencies, after appropriate scaling, generally show good agreement with experimental FT-IR and FT-Raman spectra. researchgate.nettandfonline.com Potential Energy Distribution (PED) analysis is often performed to assign the calculated vibrational modes to specific types of molecular vibrations, such as stretching, bending, and torsional modes. researchgate.nettandfonline.com For example, a study on 2-hydroxy-2-phenyl acetophenone oxime showed good concurrence between the computed and experimental vibrational spectra. researchgate.net

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C NMR spectra can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. tandfonline.com These calculated shifts are then compared with experimental data to aid in the structural elucidation of acetophenone oxime and its derivatives. nih.govtandfonline.com For 2-hydroxy-2-phenyl acetophenone oxime, the computed chemical shifts for the oxime carbon atom were in good agreement with the experimental values. tandfonline.com

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.nettandfonline.com These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often of π → π* character for aromatic compounds like acetophenone oxime. elixirpublishers.com The calculated spectra can be compared with experimental UV-Vis spectra to understand the electronic structure and transitions. researchgate.net

The following table summarizes the comparison between experimental and computationally predicted spectroscopic data for a derivative of acetophenone oxime:

| Spectroscopic Data | Experimental Value | Calculated Value (Method) | Reference |

| Oxime Carbon (¹³C NMR) | 158.96 ppm | 158.42 ppm (B3LYP) | tandfonline.com |

| Hydroxyl Proton (¹H NMR) | 5.59-7.32 ppm | - | tandfonline.com |

| UV-Vis λmax | 232 nm | - | tandfonline.com |

| O-H Stretching (FTIR) | 3562 cm⁻¹ | 3527 cm⁻¹ (B3LYP) | tandfonline.com |

Transition State Analysis for Rearrangement Reactions

Computational chemistry provides powerful tools for locating and characterizing the transition states of chemical reactions, which is crucial for understanding reaction mechanisms and kinetics. rsc.org For rearrangement reactions of acetophenone oxime, such as the Beckmann rearrangement, transition state analysis is essential. oup.comlookchem.com

In the Beckmann rearrangement, computational studies have been used to model the transition state, which is proposed to have a phenonium ion-like structure where the migrating phenyl group is partially bonded to both the carbon and nitrogen atoms. oup.comlookchem.com The energy of this transition state determines the activation energy of the reaction.

DFT calculations can be used to perform a transition state search, where the geometry of the transition state is optimized, and its nature is confirmed by the presence of a single imaginary frequency in the vibrational analysis. rsc.org The reaction pathway can then be traced by following the intrinsic reaction coordinate (IRC) from the transition state to the reactants and products.

These studies have also explored the role of catalysts, such as acids, in lowering the energy of the transition state and facilitating the rearrangement. oup.comlookchem.com For example, in the presence of sulfuric acid, the reactive species is believed to be the oxime O-sulfonic acid, and the transition state involves the departure of the sulfate (B86663) group. lookchem.com

Substituent Effects on Reactivity and Electronic Properties

The reactivity and electronic properties of acetophenone oxime can be significantly influenced by the presence of substituents on the aromatic ring. whiterose.ac.ukacs.org Computational studies have been instrumental in systematically investigating these substituent effects. nih.gov

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃), increase the electron density on the aromatic ring and can enhance the rate of electrophilic substitution reactions. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or trifluoromethyl (-CF₃), decrease the electron density and can facilitate nucleophilic attack on the ring.

Computational studies can quantify these effects by calculating various parameters for a series of substituted acetophenone oximes. For example, the Hammett equation, which relates reaction rates and equilibrium constants to substituent constants (σ), can be used in conjunction with computational data to analyze substituent effects. acs.org DFT calculations can provide the necessary electronic parameters, such as atomic charges and orbital energies, to rationalize the observed trends in reactivity. nih.gov

For instance, in the reduction of substituted acetophenone oximes, electron-withdrawing groups have been shown to increase the reaction rate. nih.gov This can be explained by the fact that these groups make the carbonyl carbon more electrophilic and thus more susceptible to reduction. nih.gov

The following table illustrates the effect of substituents on the reactivity of acetophenone oxime derivatives:

| Substituent | Position | Effect on Reactivity (Oxidative Annulation) | Reference |

| -OCH₃ | para | Enhances | |

| -NO₂ | para | Lowers | |

| -CF₃ | para | Lowers | |

| -F | para | Moderate to good yield |

Acetophenone Oxime in Coordination Chemistry and Supramolecular Assemblies

Acetophenone (B1666503) Oxime as a Ligand Precursor for Metal Complexes

Acetophenone oxime serves as a readily available precursor for the synthesis of various ligands. The oxime's nitrogen and oxygen atoms can act as donor sites, allowing it to chelate to metal centers. Modifications to the phenyl ring or the methyl group of acetophenone oxime allow for the tuning of the electronic and steric properties of the resulting ligands, influencing the characteristics of the subsequently formed metal complexes. xavier.eduresearchgate.net For instance, Schiff base condensation of amino-substituted acetophenone oximes with aldehydes or ketones is a common strategy to create multidentate ligands capable of forming stable complexes with transition metals. acs.orgjapsonline.com

A variety of transition metal complexes derived from acetophenone oxime ligands have been synthesized and characterized. The synthesis typically involves the reaction of a metal salt with the acetophenone oxime-based ligand in a suitable solvent. amazonaws.com For example, mixing acetophenone oxime directly with metal chlorides of first-row transition metals like iron (Fe), cobalt (Co), nickel (Ni), and copper (Cu) has been explored to form complexes. xavier.edu

Mixed ligand complexes, such as those incorporating ortho-hydroxy acetophenone oxime and another ligand like anthranilic acid, have been prepared with metals such as Chromium(III), Manganese(II), and Iron(III). amazonaws.com These complexes are often characterized by a suite of analytical techniques to elucidate their structure and properties. Common methods include:

Elemental Analysis: To determine the empirical formula of the complex. amazonaws.com

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand to the metal ion. For example, a shift in the C=N stretching frequency of the oxime group upon complexation indicates the involvement of the nitrogen atom in bonding. japsonline.combendola.com

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which provides information about its geometry. xavier.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of the ligand and its arrangement around the metal in solution. japsonline.com

Magnetic Susceptibility Measurements: To determine the number of unpaired electrons in the metal center and infer its oxidation state and coordination environment. japsonline.comamazonaws.com

Palladium(II) complexes of acetophenone oxime have been a particular focus of study. Orthopalladated complexes, where a C-H bond of the phenyl ring is activated to form a direct palladium-carbon bond, are a notable class of such compounds. acs.org These palladacycles often feature the acetophenone oxime acting as a bidentate ligand, coordinating through both the oxime nitrogen and a carbon atom of the phenyl ring. acs.org

| Metal Ion | Ligand Derived From | Proposed Geometry | References |

|---|---|---|---|

| Cr(III), Mn(II), Fe(III) | Ortho-hydroxy acetophenone oxime and Anthranilic acid | Octahedral | amazonaws.com |

| Pd(II) | Acetophenone oxime and 1,3-Bis(diphenylphosphino)propane (dppp) | Distorted square-planar | researchgate.net |

| Co(II) | (E)-1-(4-((E)-(4-(diethylamino)-2-hydroxybenzylidene)amino)phenyl)ethanone oxime | Tetrahedral | japsonline.com |

| Ni(II), Cu(II) | (E)-1-(4-((E)-(4-(diethylamino)-2-hydroxybenzylidene)amino)phenyl)ethanone oxime | Square planar | japsonline.com |

| Pd(II) | (2E,3E)-3-((4-((E)-1-(2-(benzo[d]thiazol-2-yl)hydrazineylidene)ethyl)phenyl)imino)butan-2-one oxime | Not specified |

Catalytic Applications of Acetophenone Oxime-Derived Complexes

Metal complexes derived from acetophenone oxime have demonstrated significant potential as catalysts in various organic transformations. The stability and tunable nature of these complexes make them attractive for catalytic applications.